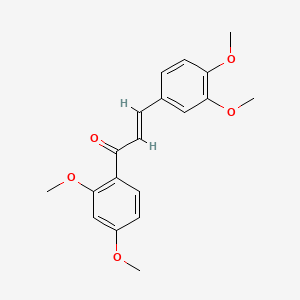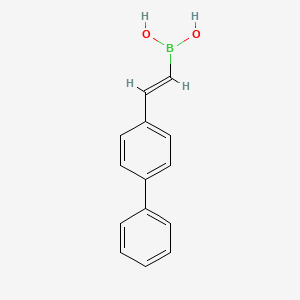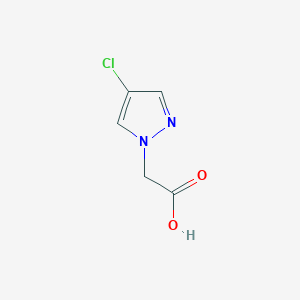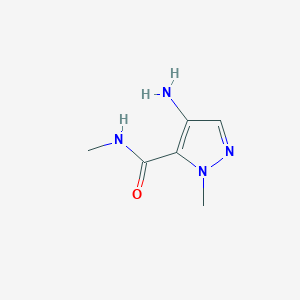
beta-Ala-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ala-Ala is a dipeptide formed from beta-alanine and L-alanine residues.
Scientific Research Applications
Osmoprotection in Plants
- Beta-Alanine Betaine Synthesis in Plumbaginaceae : Beta-Alanine (beta-Ala) betaine, an osmoprotective compound found in the Plumbaginaceae family, plays a role in plant tolerance to salinity and hypoxia. Its synthesis pathway, involving S-adenosyl-L-methionine-dependent N-methyltransferase in Limonium latifolium, is a target for metabolic engineering (Rathinasabapathi, Fouad, & Sigua, 2001).
Exercise Performance
- Muscle Carnosine and Exercise Performance : Beta-alanine (β-ALA) supplementation is shown to increase muscle carnosine concentrations, which in turn enhances high-intensity intermittent exercise performance. The ergogenicity of β-ALA is attributed to increased muscle buffering capacity (Culbertson, Kreider, Greenwood, & Cooke, 2010).
Antioxidant and Neuroprotective Properties
- Alpha-lipoic Acid in Psychiatric and Neurological Disorders : Alpha-lipoic acid (ALA) has potential effects in treating psychiatric and neurological conditions, with some evidence suggesting improvement in schizophrenia symptoms and Alzheimer's disease progression (Sousa et al., 2018).
- Alpha-lipoic Acid in Diabetic Polyneuropathy : ALA improves positive neuropathic sensory symptoms in diabetic sensorimotor polyneuropathy (DSPN), likely due to its potent antioxidant properties (Ametov et al., 2003).
Anti-inflammatory and Immunomodulatory Effects
- Antiplatelet Activity of Alpha-lipoic Acid : ALA has significant antiplatelet activity, possibly through cyclic AMP formation and inhibition of thromboxane B(2) and Ca(2+) mobilization pathways (Lai, Shih, Huang, & Chou, 2010).
- Alpha-Lipoic Acid on Serum Inflammatory Mediators : ALA supplementation significantly decreased serum levels of inflammatory markers like CRP, IL-6, and TNF-α, indicating its potential in reducing inflammation (Haghighatdoost & Hariri, 2019).
Potential Therapeutic Applications
- Alpha-Lipoic Acid in Eye Diseases : ALA shows potential benefits in geographic atrophy in dry age-related macular degeneration and other eye diseases. Its tolerability in the elderly population is significant for its therapeutic applications (Sarezky, Raquib, Dunaief, & Kim, 2016).
Other Applications
- Beta-Alanine and Creatine on Endurance Performance : A study on beta-alanine (β-Ala) and creatine supplementation showed potential enhancement in endurance performance, suggesting its application in sports and physical training (Zoeller, Stout, O'kroy, Torok, & Mielke, 2007).
properties
Product Name |
beta-Ala-Ala |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
OSOCQWFTTAPWEK-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCN |
SMILES |
CC(C(=O)O)NC(=O)CCN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN |
sequence |
XA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276594.png)

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)
![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)







